

A Comparative Analysis of In Vitro and In Vivo Toxicological Profiles of Celestolide

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For Researchers, Scientists, and Drug Development Professionals

Celestolide, a synthetic polycyclic musk, is widely used as a fragrance ingredient in a variety of personal care and household products. Understanding its toxicological profile is crucial for assessing its safety for human health and the environment. This guide provides a comparative overview of the in vitro and in vivo toxicological effects of **Celestolide**, supported by available experimental data.

Summary of Toxicological Data

The following tables summarize the quantitative data on the toxicity of **Celestolide** from various studies.

In Vitro Endpoint	Test System	Result	Reference
Genotoxicity	Micronucleus Test (Human Lymphocytes)	Non-genotoxic	[1]
Genotoxicity	Micronucleus Test (Hep G2 Cells)	Non-genotoxic	[1]



In Vivo Endpoint	Species	Route of Administration	Result	Reference
Acute Toxicity (LD50)	Rat	Oral	> 5,000 mg/kg	Safety Data Sheet
Acute Toxicity (LD50)	Rabbit	Dermal	> 2,000 mg/kg	[1]
Skin Irritation	Rabbit	Dermal	Not an irritant	Safety Data Sheet,[2]
Skin Sensitization	Laboratory Animals	Dermal	Not a sensitizer	Safety Data Sheet

In Vitro Toxicity Profile

In vitro studies are essential for elucidating the potential toxicity of a substance at the cellular level. For **Celestolide**, the available data primarily focuses on its genotoxic potential.

Genotoxicity: A key study investigating the genotoxicity of **Celestolide** utilized the micronucleus test on both human lymphocytes and the human hepatoma cell line Hep G2. The results from this study indicated that **Celestolide** did not induce micronucleus formation in either cell type, suggesting a lack of genotoxic activity under the tested conditions[1].

In Vivo Toxicity Profile

In vivo studies provide critical information on the systemic effects of a substance in a whole organism. For **Celestolide**, acute toxicity and local tolerance studies have been conducted.

Acute Systemic Toxicity: Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single high-dose exposure. The acute oral lethal dose (LD50) in rats has been determined to be greater than 5,000 mg/kg body weight. The acute dermal LD50 in rabbits is reported to be greater than 2,000 mg/kg body weight[1]. These high LD50 values suggest a low order of acute toxicity for **Celestolide** via both oral and dermal routes.



Local Tolerance: Local tolerance studies assess the potential for a substance to cause irritation or sensitization upon contact with the skin or eyes. Studies in rabbits have shown that **Celestolide** is not a skin irritant[2]. Furthermore, it did not cause skin sensitization in laboratory animals.

Experimental Protocols

In Vitro Micronucleus Test

The in vitro micronucleus assay is a genotoxicity test used to detect substances that induce the formation of micronuclei, which are small nuclei that form outside of the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

- Cell Lines: Human peripheral blood lymphocytes and Hep G2 (human liver cancer cell line).
- Treatment: Cells are exposed to various concentrations of the test substance (Celestolide)
 with and without a metabolic activation system (S9 mix).
- Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting
 in binucleated cells. This allows for the identification of cells that have completed one cell
 division.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: Binucleated cells are scored for the presence of micronuclei under a microscope.
 An increase in the frequency of micronucleated cells in treated cultures compared to control cultures indicates a positive result.

Acute Oral Toxicity Study (LD50)

The acute oral toxicity study is typically conducted in rodents to determine the median lethal dose (LD50), which is the statistically estimated dose of a substance that is expected to cause death in 50% of the tested animals.

Test Species: Rat.



- Administration: The test substance is administered by oral gavage in a single dose.
- Dose Levels: A range of dose levels is used to determine the dose-response relationship.
- Observation Period: Animals are observed for signs of toxicity and mortality for a period of 14 days.
- Data Analysis: The LD50 value is calculated using statistical methods.

Acute Dermal Toxicity Study (LD50)

The acute dermal toxicity study is similar to the oral toxicity study but involves applying the test substance to the skin of the animals.

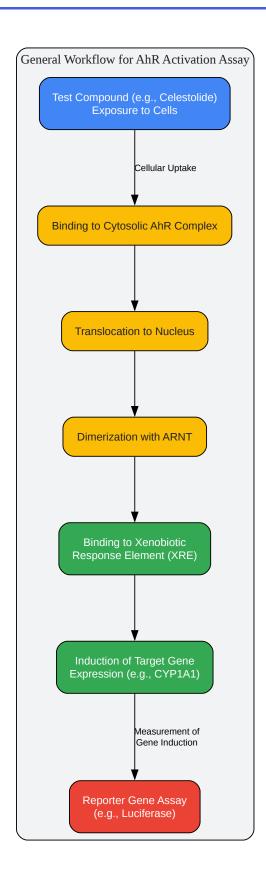
- Test Species: Rabbit.
- Application: A single dose of the test substance is applied to a shaved area of the back. The
 application site is typically covered with a gauze patch.
- Exposure Duration: The substance is left in contact with the skin for a specified period, usually 24 hours.
- Observation Period: Animals are observed for signs of local and systemic toxicity and mortality for 14 days.
- Data Analysis: The dermal LD50 value is calculated.

Signaling Pathways and Molecular Mechanisms

Currently, there is a lack of specific studies detailing the direct interaction of **Celestolide** with key signaling pathways involved in toxicity, such as the aryl hydrocarbon receptor (AhR) or estrogen receptor (ER) pathways. Similarly, its effects on mitochondrial function have not been extensively investigated. The absence of this information limits a deeper understanding of its molecular mechanisms of action.

Below is a generalized workflow for assessing the potential of a chemical to interact with the Aryl Hydrocarbon Receptor signaling pathway.





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Caption: A generalized workflow for assessing Aryl Hydrocarbon Receptor (AhR) activation by a test compound.

Conclusion

The available toxicological data for **Celestolide** suggests a low order of acute toxicity in vivo and a lack of genotoxic potential in the in vitro micronucleus assay. While these findings are reassuring, the current body of evidence is limited. There is a notable absence of data on in vitro cytotoxicity (e.g., IC50 values) and a clear understanding of the specific molecular signaling pathways that may be affected by **Celestolide**. Further research, including comprehensive in vitro cytotoxicity studies and investigations into its potential interactions with key cellular pathways, is warranted to provide a more complete toxicological profile and to further substantiate its safety.

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